molecular formula C20H12BrNO2 B403773 9H-fluoren-9-one O-(2-bromobenzoyl)oxime

9H-fluoren-9-one O-(2-bromobenzoyl)oxime

Cat. No.: B403773
M. Wt: 378.2g/mol
InChI Key: ZDJXKXHOCPCJOJ-UHFFFAOYSA-N
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Description

Structure and Synthesis 9H-Fluoren-9-one O-(2-bromobenzoyl)oxime is a derivative of 9H-fluoren-9-one oxime (C₁₃H₉NO, MW 195.22), synthesized via O-aryl-carbamoyl-oxymino-fluorene functionalization . The compound retains the fluorene scaffold, with an oxime group (-NOH) at the 9-position and a 2-bromobenzoyl substituent. Spectral data (¹H NMR, GC-MS) confirm its structure, consistent with analogs like fluoren-9-one oxime and its methyl derivatives .

Biological Activity This compound exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.156 to 10 mg/mL . Its antibiofilm activity is notable, with minimum biofilm inhibitory concentrations (MBIC) as low as 0.009 mg/mL . When loaded onto iron oxide nanoparticles, its microbicidal efficacy against planktonic bacteria is significantly enhanced due to improved delivery and stability .

Properties

Molecular Formula

C20H12BrNO2

Molecular Weight

378.2g/mol

IUPAC Name

(fluoren-9-ylideneamino) 2-bromobenzoate

InChI

InChI=1S/C20H12BrNO2/c21-18-12-6-5-11-17(18)20(23)24-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H

InChI Key

ZDJXKXHOCPCJOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Antimicrobial Activity (MIC, mg/mL) Key Findings References
9H-Fluoren-9-one O-(2-bromobenzoyl)oxime 2-bromobenzoyl 0.156–10 (planktonic), 0.009–1.25 (biofilm) Enhanced antibiofilm activity; synergistic effects with iron oxide nanoparticles.
9H-Fluoren-9-one O-(4-chlorophenyl)oxime 4-chlorophenyl 0.312–10 Electron-withdrawing Cl group improves anti-S. aureus activity.
9H-Fluoren-9-one O-methyl-oxime Methyl (-OCH₃) Not reported Lower yield (60% vs. 95% for parent oxime); reduced bioactivity.
Diphenylmethanone O-(1,3-diphenylallyl)oxime Flexible benzophenone backbone N/A High cyclization efficiency (vs. rigid fluorenone derivatives).

Substituent Effects on Bioactivity

  • Chlorine Substituents : Derivatives like 9H-fluoren-9-one O-(4-chlorophenyl)oxime show enhanced anti-S. aureus activity due to the electron-withdrawing effect of Cl, which increases electrophilicity and membrane interaction .
  • Methyl Substituents : Methyl groups (e.g., O-methyl-oxime) exhibit a +I inductive effect, favoring anti-C. albicans activity but reducing synthetic yield (60% vs. 95% for unmodified oxime) .

Structural Rigidity and Reactivity

  • Fluorenone vs. Benzophenone Backbones: The rigidity of the fluorenone scaffold in this compound impedes cyclization reactions (e.g., halocyclization yields <35%), unlike flexible benzophenone derivatives, which achieve higher yields due to conformational adaptability .

Toxicity and Antioxidant Profile

  • Toxicity : IC₅₀ values for 9H-fluoren-9-one derivatives range from 0.5–2.0 mg/mL in Artemia franciscana assays, comparable to tumor cell line toxicity, suggesting selective antimicrobial over mammalian cell toxicity .
  • Antioxidant Activity : The compound scavenges DPPH and ABTS radicals (IC₅₀ ~1.2–2.5 mg/mL), mitigating oxidative stress in chronic infections .

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